

YM-900 Application Notes and Protocols for Rodent Models of Ischemia

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Compound of Interest

Compound Name: YM 900

Cat. No.: B1683507

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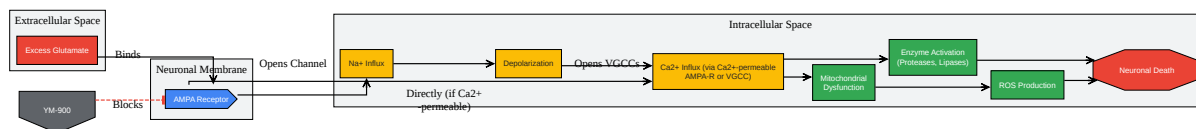
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of YM-900, a potent and selective α -amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor antagonist, in preclinical rodent models of cerebral ischemia. The following protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective effects of YM-900.

Mechanism of Action

YM-900 exerts its neuroprotective effects by blocking AMPA receptors, which play a critical role in the excitotoxic cascade initiated by cerebral ischemia. During an ischemic event, excessive glutamate is released into the synaptic cleft, leading to the overstimulation of glutamate receptors, including AMPA receptors. This results in a massive influx of Na^+ and Ca^{2+} ions into neurons, triggering a cascade of detrimental intracellular events, including mitochondrial dysfunction, activation of proteases and lipases, and the production of reactive oxygen species (ROS), ultimately leading to neuronal death. By antagonizing AMPA receptors, YM-900 mitigates this ion overload and downstream neurotoxic pathways.

Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity in Ischemia



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Caption: AMPA Receptor-Mediated Excitotoxicity Pathway in Ischemia.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of YM-900 in various rodent models of ischemia.

Table 1: YM-900 Dosage and Efficacy in a Gerbil Model of Global Ischemia

Parameter	Details	Reference
Animal Model	Gerbil	[1]
Ischemia Model	Transient global ischemia (5 min bilateral common carotid artery occlusion)	[1]
YM-900 Dosage	15 mg/kg and 30 mg/kg	[1]
Administration Route	Intraperitoneal (i.p.), administered 3 times	[1]
Administration Timing	1 hour post-ischemia	[1]
Primary Outcome	Prevention of delayed neuronal death in the hippocampus	[1]

Table 2: YM-900 Dosage and Efficacy in a Rat Model of Focal Ischemia

Parameter	Details	Reference
Animal Model	Rat	[1][2]
Ischemia Model	Middle Cerebral Artery Occlusion (MCAO)	[1][2]
YM-900 Dosage	2.5 - 20 mg/kg/h	[1]
10 and 20 mg/kg/h	[2]	
Administration Route	Continuous intravenous (i.v.) infusion for 4 hours	[1][2]
Administration Timing	Immediately after MCAO and delayed up to 3 hours post-MCAO	[1][2]
Primary Outcome	Significant reduction in cortical infarct volume (up to 45%)	[1][2]

Note: No specific studies utilizing YM-900 in mouse models of ischemia were identified in the literature search.

Experimental Protocols

Protocol 1: Global Cerebral Ischemia in Gerbils

Objective: To assess the neuroprotective effect of YM-900 on delayed neuronal death following transient global ischemia.

Materials:

- Male Mongolian gerbils (e.g., 60-80g)
- YM-900
- Vehicle (e.g., saline, DMSO)

- Anesthetic (e.g., isoflurane, pentobarbital)
- Surgical instruments for vessel occlusion
- Heating pad to maintain body temperature

Procedure:

- Anesthesia: Anesthetize the gerbil using an appropriate anesthetic agent. Maintain body temperature at 37°C using a heating pad.
- Ischemia Induction (Bilateral Common Carotid Artery Occlusion):
 - Make a midline cervical incision to expose both common carotid arteries.
 - Carefully separate the arteries from the vagus nerves.
 - Induce global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for 5 minutes.
 - After 5 minutes, remove the clips to allow reperfusion.
 - Suture the incision.
- YM-900 Administration:
 - Prepare YM-900 solution in the desired vehicle.
 - One hour after the onset of reperfusion, administer YM-900 (15 or 30 mg/kg, i.p.).
 - Repeat the administration at specified intervals if required by the study design (e.g., 3 times).
- Post-Operative Care:
 - Monitor the animals for recovery from anesthesia.
 - Provide food and water ad libitum.

- Outcome Assessment (Histology):
 - At a predetermined time point (e.g., 7 days post-ischemia), euthanize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
 - Harvest the brains and process for histological analysis (e.g., Nissl staining).
 - Quantify neuronal death in the hippocampal CA1 region.

Protocol 2: Focal Cerebral Ischemia in Rats (MCAO Model)

Objective: To evaluate the efficacy of YM-900 in reducing infarct volume following focal cerebral ischemia.

Materials:

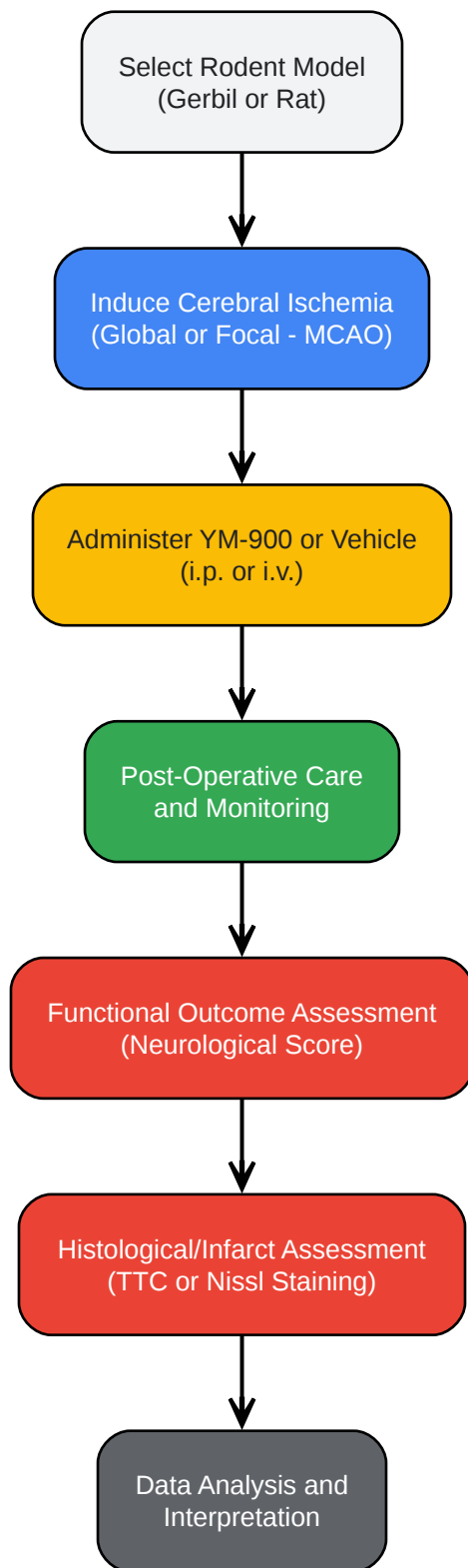
- Male rats (e.g., Sprague-Dawley, Wistar, 250-300g)
- YM-900
- Vehicle for intravenous infusion
- Anesthetic (e.g., isoflurane)
- Surgical instruments for MCAO
- Monofilament suture (e.g., 4-0 nylon)
- Heating pad
- Infusion pump

Procedure:

- Anesthesia and Surgical Preparation:
 - Anesthetize the rat with isoflurane. Maintain body temperature.

- Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ischemia Induction (Intraluminal Filament MCAO):
 - Ligate the distal ECA.
 - Place a temporary ligature around the CCA.
 - Make a small incision in the ECA.
 - Introduce a monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
 - Secure the suture in place.
- YM-900 Administration:
 - Immediately after MCAO (or at a delayed time point, e.g., 1, 2, or 3 hours), begin a continuous intravenous infusion of YM-900 (e.g., 2.5, 10, or 20 mg/kg/h) for 4 hours.
- Post-Operative Care and Neurological Assessment:
 - After the infusion, monitor the animal's recovery.
 - At 24 hours post-MCAO, perform a neurological deficit assessment using a standardized scale (e.g., Bederson score or a more comprehensive neuro-score).
- Infarct Volume Measurement:
 - At 24 or 72 hours post-MCAO, euthanize the rat and harvest the brain.
 - Slice the brain into coronal sections (e.g., 2 mm thick).
 - Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
 - Quantify the infarct volume using image analysis software.

Experimental Workflow for Rodent Ischemia Studies



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Caption: General Experimental Workflow for YM-900 Efficacy Testing.

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References

- 1. Analysis of AMPA Receptor-mediated Excitotoxicity in Stroke - Ace Therapeutics [acetherapeutics.com]
- 2. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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